1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(4-methylphenyl)azepane
Overview
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(4-methylphenyl)azepane is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and an azepane ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(4-methylphenyl)azepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group and the azepane ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(4-methylphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(4-methylphenyl)azepane has a broad range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Research has shown that derivatives of this compound exhibit promising activities against certain diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(4-methylphenyl)azepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: This compound shares a similar oxazole and sulfonyl structure but features a piperidine ring instead of an azepane ring.
3,5-Dimethyl-4-piperidin-1-ylsulfonyl-1,2-oxazole: Another related compound with a piperidine ring and similar functional groups.
Uniqueness
1-[(3,5-Dimethyl-1,2-oxazol-4-YL)sulfonyl]-2-(4-methylphenyl)azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-4-[2-(4-methylphenyl)azepan-1-yl]sulfonyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-13-8-10-16(11-9-13)17-7-5-4-6-12-20(17)24(21,22)18-14(2)19-23-15(18)3/h8-11,17H,4-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGSJXRAESFNOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCCN2S(=O)(=O)C3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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